2-methyl-N-(8-propoxyquinolin-5-yl)benzamide
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Overview
Description
2-methyl-N-(8-propoxyquinolin-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a quinoline ring system substituted with a propoxy group at the 8-position and a benzamide moiety at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(8-propoxyquinolin-5-yl)benzamide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized using the Doebner–von Miller reaction, which involves the condensation of aniline with acrolein in the presence of a strong acid.
Introduction of the Propoxy Group: The propoxy group can be introduced via nucleophilic substitution reactions.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride, which is then reacted with 8-propoxyquinoline in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(8-propoxyquinolin-5-yl)benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-methyl-N-(8-propoxyquinolin-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as an anticancer or antimicrobial agent.
Industrial Applications: The compound’s unique structural properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-(8-propoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets. For example, it may act as an allosteric activator of enzymes, binding to sites other than the active site to modulate enzyme activity . The compound’s quinoline ring system allows it to participate in various biochemical pathways, influencing cellular functions and signaling .
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-(8-methoxyquinolin-5-yl)benzamide: Similar structure but with a methoxy group instead of a propoxy group.
2-methyl-N-(8-ethoxyquinolin-5-yl)benzamide: Similar structure but with an ethoxy group instead of a propoxy group.
2-methyl-N-(8-butoxyquinolin-5-yl)benzamide: Similar structure but with a butoxy group instead of a propoxy group.
Uniqueness
2-methyl-N-(8-propoxyquinolin-5-yl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propoxy group provides a balance between hydrophilicity and lipophilicity, potentially enhancing its ability to interact with biological membranes and targets .
Properties
Molecular Formula |
C20H20N2O2 |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-methyl-N-(8-propoxyquinolin-5-yl)benzamide |
InChI |
InChI=1S/C20H20N2O2/c1-3-13-24-18-11-10-17(16-9-6-12-21-19(16)18)22-20(23)15-8-5-4-7-14(15)2/h4-12H,3,13H2,1-2H3,(H,22,23) |
InChI Key |
PTTBNNVBWWSHCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C2C(=C(C=C1)NC(=O)C3=CC=CC=C3C)C=CC=N2 |
Origin of Product |
United States |
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